Scientific Field: Medicinal Chemistry
Scientific Field: Organic Chemistry
Application Summary: 2,6-Dichloro-3-nitrobenzoic acid may be used in the preparation of 2-(aminoalkyl)-5-nitropyrazolo[3,4,5-kl]acridines.
2,6-Dichloro-3-nitrobenzoic acid is a chemical compound with the molecular formula C₇H₃Cl₂NO₄ and a molecular weight of 236.00 g/mol. It is characterized by the presence of two chlorine atoms and one nitro group attached to a benzoic acid structure. This compound appears as a solid at room temperature and is soluble in organic solvents. Its chemical structure consists of a benzene ring substituted with two chlorine atoms at the 2 and 6 positions, and a nitro group at the 3 position, which contributes to its unique chemical properties and reactivity .
This compound exhibits notable biological activity, particularly its antimicrobial properties, making it valuable in pharmaceutical and agricultural applications. Research has shown that 2,6-dichloro-3-nitrobenzoic acid can inhibit the growth of certain bacteria and fungi, suggesting potential uses as an antimicrobial agent in various formulations . Additionally, its structural features may contribute to its effectiveness against specific pathogens.
Several methods exist for synthesizing 2,6-dichloro-3-nitrobenzoic acid:
2,6-Dichloro-3-nitrobenzoic acid finds applications across various fields:
Studies on the interactions of 2,6-dichloro-3-nitrobenzoic acid with other compounds have highlighted its potential synergistic effects when combined with certain antibiotics or antifungal agents. These interactions may enhance the efficacy of treatments against resistant strains of bacteria or fungi . Further research is necessary to fully understand these interactions and their implications for therapeutic applications.
Several compounds share structural similarities with 2,6-dichloro-3-nitrobenzoic acid. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2,5-Dichloro-3-nitrobenzoic acid | C₇H₃Cl₂NO₄ | Similar substitution pattern; different chlorine position |
3,4-Dichlorobenzoic acid | C₇H₄Cl₂O₂ | Lacks nitro group; used in herbicides |
Nitrobenzoic acid | C₇H₅NO₂ | Contains only one nitro group; broader applications in dyes |
The uniqueness of 2,6-dichloro-3-nitrobenzoic acid lies in its specific combination of chlorine and nitro substituents on the benzene ring. This configuration not only influences its chemical reactivity but also enhances its biological activity compared to similar compounds. The presence of two chlorine atoms at positions 2 and 6 provides distinct electronic effects that can impact its interaction with biological targets and synthetic pathways .
Irritant